5-Meo-mpmi

Description

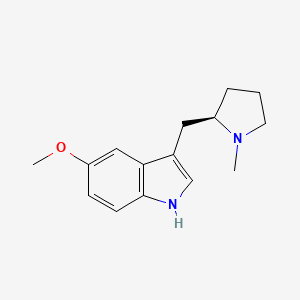

Structure

3D Structure

Properties

CAS No. |

143321-57-7 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

5-methoxy-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |

InChI |

InChI=1S/C15H20N2O/c1-17-7-3-4-12(17)8-11-10-16-15-6-5-13(18-2)9-14(11)15/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3/t12-/m1/s1 |

InChI Key |

MKEGUJPBCIXABO-GFCCVEGCSA-N |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)OC |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)OC |

Origin of Product |

United States |

Historical Context and Chemical Classification of 5 Meo Mpmi

Genesis and Initial Discovery of 5-MeO-MPMI

The initial synthesis and characterization of this compound were part of broader research efforts into nitrogen-containing heterocyclic compounds and their potential biological activities.

The compound this compound was first developed by a team led by J.E. Macor in 1992. This work was documented in the Journal of Medicinal Chemistry. wikipedia.orgncats.iowikiwand.com Their research focused on the synthesis and serotonergic pharmacology of enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole, which includes this compound. wikipedia.org This early work aimed to understand the stereogenic differentiation in the aminoethyl side chain of serotonin (B10506) derivatives. wikipedia.org

Following the initial development, this compound was subsequently investigated by the team led by David Nichols, primarily from Purdue University, in the late 1990s. wikipedia.orgncats.iowikiwand.com Their studies further characterized the compound, including its activity as a 5-HT2A agonist. google.com The Nichols group conducted further studies on oxygenated tryptamines incorporating a chiral pyrrolidine (B122466) moiety into the side chain, contributing to the understanding of the structure-activity relationships of these compounds. wikipedia.org Research findings indicated that this compound produced psychedelic-appropriate responding in animal tests. wikipedia.orgwikiwand.com It was noted to have a similar potency to the amphetamine-derived psychedelic DOI. wikipedia.orgwikiwand.com Further investigation revealed that this compound has two enantiomers, with only the (R)-enantiomer demonstrating activity. wikipedia.orgwikiwand.com

Classification of this compound within Tryptamine (B22526) Derivatives

This compound is formally classified as a tryptamine derivative. wikipedia.orgncats.iowikiwand.comwikiwand.com Tryptamines are a class of indole (B1671886) alkaloids that include neurotransmitters like serotonin and melatonin, as well as many psychoactive compounds. The chemical structure of this compound is based on the tryptamine core, with specific substitutions, including a methoxy (B1213986) group at the 5-position of the indole ring and a modified side chain incorporating an N-methylpyrrolidine group. This structural characteristic places it within the broader category of substituted tryptamines.

| Compound Name | PubChem CID | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 9881324 | C₁₅H₂₀N₂O | 244.338 |

Synthetic Methodologies and Chemical Modifications of 5 Meo Mpmi

Synthetic Routes for 5-MeO-MPMI Production

The synthesis of this compound involves the construction of the indole (B1671886) ring system and the attachment of the N-methylpyrrolidin-2-ylmethyl side chain at the 3-position. While specific detailed synthetic procedures for this compound are not extensively detailed in the immediate search results, the synthesis of related tryptamine (B22526) derivatives, such as 5-MeO-DMT, provides insight into common methodologies that may be adapted.

One prevalent method for synthesizing substituted tryptamines is the Speeter-Anthony synthesis. nih.govpsu.edu This route typically involves the reaction of an indole with oxalyl chloride, followed by amidation with an amine and subsequent reduction of the resulting amide. nih.govpsu.edunih.gov For this compound, this would likely involve a 5-methoxyindole (B15748) precursor, reaction with oxalyl chloride, amidation with N-methylpyrrolidin-2-ylmethylamine, and reduction of the intermediate glyoxalylamide. psu.edu

Another approach for tryptamine synthesis is the Fischer indole synthesis, which has been used for the preparation of 5-MeO-DMT. nih.govopen-foundation.orgresearchgate.netnih.gov This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by cyclization under acidic conditions to form the indole ring. nih.gov An optimized Fischer indole reaction to 5-MeO-DMT freebase from 4-methoxyphenylhydrazine hydrochloride has been reported. nih.govresearchgate.net

While these methods are general for tryptamines, the specific incorporation of the N-methylpyrrolidin-2-ylmethyl group in this compound necessitates specific reaction conditions and potentially protective group strategies to ensure the correct regiochemistry and to handle the chiral center within the pyrrolidine (B122466) ring.

Stereochemical Considerations in this compound Synthesis

This compound contains a chiral center at the 2-position of the pyrrolidine ring, leading to the existence of two enantiomers: (R)-5-MeO-MPMI and (S)-5-MeO-MPMI. The stereochemical outcome of the synthesis is crucial as research indicates that only the (R)-enantiomer is active. wikipedia.orgwikiwand.comncats.io

Stereoselective synthesis or chiral resolution of the racemic mixture are necessary to obtain the individual enantiomers.

Preparation of (R)-5-MeO-MPMI

The preparation of (R)-5-MeO-MPMI would require a synthetic route that either utilizes a chiral starting material or incorporates a stereoselective step to control the configuration at the pyrrolidine chiral center. Alternatively, a racemic mixture of this compound could be synthesized and subsequently subjected to chiral separation techniques, such as chiral chromatography or diastereomeric salt formation and crystallization, to isolate the (R)-enantiomer. The synthesis of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-4-hydroxyindole, a related compound, has been reported, suggesting that similar methodologies could be applied to the 5-methoxy analogue. iiab.me Early research by Macor et al. in 1992 and Nichols' team in the late 1990s focused on the synthesis and pharmacological evaluation of the enantiomers, indicating that methods for their preparation were developed. wikipedia.org

Preparation of (S)-5-MeO-MPMI

Similar to the (R)-enantiomer, the preparation of (S)-5-MeO-MPMI would involve either a stereoselective synthesis starting with a precursor that dictates the (S) configuration at the pyrrolidine chiral center or the isolation of the (S)-enantiomer from a racemic mixture through chiral separation techniques. Given that the (R)-enantiomer is reported as the active form, the synthesis and isolation of the (S)-enantiomer would be primarily for comparative pharmacological studies or to confirm the stereochemical activity profile.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the desire to explore the structure-activity relationship (SAR) of this class of compounds and potentially develop novel compounds with modified pharmacological properties. Modifications can occur on the indole ring, the methoxy (B1213986) group, or the N-methylpyrrolidin-2-ylmethyl side chain.

Analogues can involve variations in the substitution pattern on the indole ring, such as the position or nature of the alkoxy group, or the introduction of halogen atoms or other functional groups. For example, the synthesis and evaluation of indazole analogs of 5-MeO-DMT and related tryptamines have been reported to investigate their activity at serotonin (B10506) receptors. nih.gov This involved generating tertiary amides from methyl esters followed by reduction to the corresponding amines. nih.gov

Modifications to the side chain can include altering the size or structure of the cyclic amine (e.g., replacing pyrrolidine with piperidine) or modifying the N-methyl group. The synthesis of other 5-MeO-tryptamine derivatives with different substitutions on the terminal amine nitrogen, such as 5-MeO-DMT (N,N-dimethyl) nih.govnih.govntnu.no or 5-MeO-MiPT (N-methyl-N-isopropyl) iiab.me, illustrates the potential for such modifications.

Pharmacological Characterization of 5 Meo Mpmi

Structure-Activity Relationship (SAR) Studies of 5-MeO-MPMI and Pyrrolidinylmethylindole Tryptamines

SAR studies involving this compound and related pyrrolidinylmethylindole tryptamines have explored how structural modifications influence pharmacological activity. wikipedia.org

The incorporation of a chiral pyrrolidine (B122466) moiety into the side chain of oxygenated tryptamines, as seen in this compound, has been a subject of investigation in SAR studies. wikipedia.orgiiab.me This structural feature differentiates compounds like this compound from simpler tryptamine (B22526) structures. While the precise influence of the pyrrolidinylmethyl group on the specific receptor binding profile of this compound is detailed in the foundational research, the provided results highlight that modifications to the amino-terminal portion of tryptamines can significantly impact their interaction with serotonin (B10506) receptors and transporters. d-nb.infonih.govresearchgate.net

This compound possesses a chiral center within the pyrrolidine ring, leading to the existence of enantiomers. Research has demonstrated stereogenic differentiation in the activity of these enantiomers. wikipedia.org Specifically, studies have shown that only the (R)-enantiomer of this compound is active in animal tests designed to assess psychedelic-appropriate responding. wikipedia.orgwikiwand.com This indicates a stereospecific engagement with the relevant biological targets. Similarly, for the related compound 4-HO-MPMI, only the (R)-enantiomer was found to be active. iiab.me

In Vitro Investigations of 5 Meo Mpmi

Cell-Based Assays for Receptor Activation and Signal Transduction

Specific detailed findings from cell-based assays directly investigating the receptor activation and signal transduction properties of 5-MeO-MPMI were not prominently featured in the provided search results. While some in vitro binding experiments on brain homogenates have suggested that this compound possesses serotonin (B10506) receptor binding affinity iiab.me, the precise receptor subtypes involved and the downstream signaling pathways activated or modulated by this compound in cell-based systems are not detailed.

Enzyme Inhibition and Modulation Studies (e.g., Monoamine Oxidases, Cytochrome P450)

Investigations into the enzyme inhibition or modulation potential of this compound, particularly concerning enzymes like Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes, are not extensively documented with specific data in the provided search results. One result lists this compound in conjunction with Cytochrome P40 4A11 ncats.io, suggesting a potential interaction or area of investigation, but detailed inhibition or modulation study results for this compound with this or other enzymes like MAO or other CYP isoforms were not found.

In Vivo Preclinical Research Models of 5 Meo Mpmi

Animal Model Assessments of 5-MeO-MPMI Activity

Animal models, particularly rodents, are commonly used in preclinical research to evaluate the potential psychoactive properties of novel compounds. These models often employ behavioral paradigms designed to detect responses indicative of hallucinogenic or psychedelic activity.

Psychedelic-Appropriate Responding in Rodent Models

Studies utilizing rodent models, such as drug discrimination assays, have explored the ability of this compound to produce subjective effects similar to those of known psychedelic substances. Drug discrimination involves training animals to distinguish the effects of a specific drug from a control substance, and then testing whether a novel compound elicits a similar discriminative response. This compound has been shown to produce psychedelic-appropriate responding in animal tests. wikipedia.org

Comparative Behavioral Pharmacology with Reference Compounds (e.g., DOI) in Animal Studies

To further characterize the pharmacological profile of this compound, its behavioral effects in animal studies are often compared to those of reference compounds with established activity, such as DOI (2,5-dimethoxy-4-iodoamphetamine). DOI is a well-characterized amphetamine-derived psychedelic known to produce reliable effects in animal models used to study hallucinogens. Research indicates that this compound exhibits a similar potency to DOI in producing psychedelic-appropriate responding in animal tests. wikipedia.org

While specific detailed data tables for this compound's comparative behavioral pharmacology with DOI were not extensively found in the provided search results, the qualitative finding of similar potency in producing psychedelic-appropriate responding highlights a key aspect of its in vivo profile. wikipedia.org

Electrophysiological and Neurochemical Studies in Animal Brains

Investigations into the electrophysiological and neurochemical effects of this compound in animal brains are crucial for understanding its mechanisms of action at a more fundamental level. These studies can reveal how the compound affects neuronal activity, neurotransmitter systems, and gene expression in specific brain regions.

While direct studies specifically on this compound's electrophysiological and neurochemical effects were not prominently featured in the search results, research on related 5-methoxytryptamines like 5-MeO-DMT provides some context. For instance, 5-MeO-DMT has been shown to affect neuronal activity and gene expression in brain regions like the hippocampus and prefrontal cortex in mice and rats. ufrn.brpsypost.orgnih.govucd.ienih.govbiorxiv.orgresearchgate.net These studies on related compounds suggest potential avenues for investigating the neurobiological effects of this compound.

Behavioral Phenotyping in Preclinical Assays

Behavioral phenotyping involves a comprehensive assessment of a compound's effects on a range of behaviors in animal models. This can include evaluating changes in locomotion, exploration, social interaction, and responses in anxiety or depression-related assays.

Metabolic Pathways and Pharmacokinetics of 5 Meo Mpmi

In Vitro Metabolism of 5-MeO-MPMI in Hepatic Microsomes

In vitro studies using pooled human liver microsomes (pHLM) are a standard method for investigating the phase I metabolism of xenobiotics. In the case of this compound, incubation with pHLM has successfully elucidated its primary metabolic pathways. One study identified seven different phase I metabolites of this compound through this method. nih.gov The primary metabolic reactions observed were demethylation and hydroxylation of the parent compound. nih.gov This approach allows for the recreation of the initial steps of liver metabolism in a controlled laboratory setting, providing essential data on the biotransformation of the compound before progressing to in vivo studies.

Identification and Characterization of this compound Metabolites in Biological Matrices

Following in vitro identification, the metabolites of this compound have been characterized in authentic biological samples, such as blood and urine, from forensic cases. nih.gov Analysis using liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) confirmed the presence of several phase I metabolites. nih.gov

In one documented case, four phase I metabolites were identified in blood, and seven were found in urine. nih.gov The five most abundant metabolites resulted from demethylation and hydroxylation processes. nih.gov Key metabolites identified in both blood and urine samples include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT). nih.gov The consistent presence of these specific metabolites makes them suitable biomarkers for detecting the consumption of this compound. nih.gov

The table below summarizes the major metabolites identified.

| Metabolite Name | Abbreviation | Metabolic Pathway |

| 5-methoxy-N-isopropyltryptamine | 5-MeO-NiPT | N-demethylation |

| 5-hydroxy-N-methyl-N-isopropyltryptamine | 5-OH-MiPT | O-demethylation |

| 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide | 5-MeO-MiPT-N-oxide | N-oxidation |

| Hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine | OH-5-MeO-MiPT | Hydroxylation |

Enzyme Systems Involved in this compound Biotransformation

The metabolic reactions that this compound undergoes, such as O-demethylation and hydroxylation, are characteristic of the Cytochrome P450 (CYP) enzyme superfamily. mdpi.commdpi.com This large group of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast number of drugs and other foreign compounds. mdpi.commdpi.com

Studies on structurally similar tryptamines provide further insight into the specific enzymes likely involved. For the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) is primarily responsible for its O-demethylation to the active metabolite bufotenine (B1668041). nih.govnih.govnih.gov Another major pathway for 5-MeO-DMT is deamination, which is mediated by monoamine oxidase A (MAO-A). nih.govnih.gov Given the structural similarities and the observed metabolic pathways of demethylation for this compound, it is highly probable that CYP2D6 and other CYP isoforms play a significant role in its biotransformation.

Analytical Methodologies for 5 Meo Mpmi

Chromatographic Techniques for Separation and Quantification of 5-MeO-MPMI

Chromatographic methods are widely used for the separation of complex mixtures and the quantification of individual components. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) are valuable tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly useful for volatile and semi-volatile compounds. For 5-methoxy-substituted tryptamines, including those structurally related to this compound, GC-MS has been employed for analytical characterization and identification in various samples, such as seized materials and biological fluids. nih.govresearchgate.netnih.gov

In GC-MS analysis of 5-methoxy-2-methyl-N,N-dialkylated tryptamines, differentiation among isomers is feasible. nih.govresearchgate.net Under electron ionization (EI) conditions, characteristic indole-related key ions have been detected. nih.govresearchgate.net For instance, a study on 5-methoxy-2-methyl derivatives reported key ions at m/z 174, 159, 131, 130, and 103 under EI-IT-MS conditions. nih.govresearchgate.net Chemical ionization-ion-trap tandem mass spectrometry (CI-IT-MS/MS) analysis of these derivatives revealed the presence of m/z 188 in addition to the protonated molecule ([M+H]+) and the iminium species. nih.govresearchgate.net

Specific GC parameters can vary depending on the matrix and the specific analytical goal. For the analysis of related compounds like 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE), a GC system equipped with a 30 m x 0.25 mm ID fused-silica capillary column coated with 0.25 µm 100% dimethylpolysiloxane (DB-1) has been used. dea.gov The oven temperature program involved an initial temperature, hold time, program rate, final temperature, and final hold time. dea.gov The injector was operated in split mode at a specific temperature, and the MSD source was also maintained at a defined temperature. dea.gov

GC-MS spectral information for this compound is available, indicating its applicability for the identification of this specific compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound

LC-MS/MS is widely used for the analysis of less volatile or thermally labile compounds, offering high sensitivity and selectivity. This technique is particularly useful for the quantification of analytes in complex biological matrices. While direct information on LC-MS/MS for this compound is limited in the provided results, methods developed for related 5-methoxy-tryptamines, such as 5-MeO-DMT and 5-MeO-DIPT, illustrate the application of this technique. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

A validated LC-MS/MS method for the simultaneous analysis of 5-MeO-DMT and bufotenine (B1668041) in mouse serum employed a simple protein precipitation method for sample preparation and optimal gradient elution for separation. nih.govnih.govresearchgate.net Detection was performed using multiple reaction monitoring (MRM) in positive ion mode. nih.govnih.govresearchgate.net For 5-MeO-DMT, the MRM transition monitored was m/z 219.2→174.2. nih.govnih.govresearchgate.net The method demonstrated linearity over a specific range, with reported accuracy and precision values. nih.govnih.govresearchgate.net The retention time for 5-MeO-DMT was approximately 2.8 min. nih.govnih.govresearchgate.net

Another LC-MS/MS method was developed for determining 5-MeO-DIPT in dried urine spots. researchgate.netresearchgate.net This method utilized liquid chromatography-tandem mass spectrometry in positive ion multiple reaction monitoring mode. researchgate.netresearchgate.net The method parameters included limits of detection (LOD) and lower limits of quantification (LLOQ), as well as accuracy and precision data. researchgate.netresearchgate.net

These examples demonstrate the feasibility and effectiveness of LC-MS/MS for the separation and quantification of 5-methoxy-substituted tryptamines, suggesting its potential application for this compound analysis, particularly in biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is a versatile chromatographic technique used for the separation, identification, and quantification of compounds. While often coupled with mass spectrometry (as in LC-MS), HPLC can also be used with other detectors, such as UV-Vis detectors, depending on the analyte's properties.

HPLC has been utilized in the characterization of psychedelic molecules, including 5-MeO-DMT. nih.govresearchgate.net In the context of synthesizing 5-MeO-DMT succinate (B1194679) salt for potential clinical use, HPLC was employed to assess the purity of the crystalline active pharmaceutical ingredient (API). researchgate.netfigshare.comnih.gov The resulting API showed a high peak area percentage by HPLC, indicating high purity. researchgate.netfigshare.comnih.gov

Method development for HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition and gradient, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target analyte. For 5-methoxy-substituted tryptamines, reversed-phase HPLC is commonly used, often with C18 columns and mobile phases consisting of mixtures of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol. nih.govfree.froup.com

While specific HPLC method development details solely for this compound were not extensively found, the successful application of HPLC for related compounds underscores its relevance for developing specific methods for this compound, particularly for purity analysis and quantification in various matrices.

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques provide valuable information about the structure and functional groups of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are commonly used for the characterization of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. It provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H and ¹³C NMR spectroscopy have been used for the analytical characterization and differentiation of 5-methoxy-2-methyl-N,N-dialkylated tryptamines and their isomers. nih.govresearchgate.net NMR analysis was also performed for the identification of 5-MeO-MiPT in seized samples. nih.govresearchgate.net

For 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE), an analog of 5-MeO-DMT, ¹H and ¹³C NMR data have been presented. dea.gov These data include characteristic signals, such as a proton methoxy (B1213986) singlet typically appearing in the 3.8-3.9 ppm range for related compounds. dea.gov

NMR spectroscopy is considered essential in determining the purity and confirming the structure of synthesized psychedelic molecules, including 5-MeO-DMT. nih.govresearchgate.net 1D NMR spectra, specifically ¹³C NMR spectra, for this compound are reported as available, indicating that NMR data exists for this compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation at different wavelengths. This technique provides a unique spectral fingerprint that can be used for identification and to assess the presence of specific bonds.

FTIR spectroscopy has been included in the analytical profiles used to characterize compounds like 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE). dea.gov FTIR spectra for 5-MeO-BFE HCl have been illustrated, highlighting significant variances in the region of 600-1700 cm⁻¹ compared to related compounds. dea.gov Instrument parameters for obtaining FTIR spectra, such as resolution, gain, optical velocity, aperture, and scans per sample, have been detailed in the context of analyzing related substances. dea.gov

Computational and Theoretical Studies of 5 Meo Mpmi

Molecular Modeling and Docking Simulations of 5-MeO-MPMI-Receptor Interactions

Molecular modeling and docking simulations are widely used to predict the binding orientation and affinity of a ligand, such as this compound, to a target receptor. This involves computationally generating a 3D model of the ligand and the receptor binding site and then simulating how the ligand fits into the pocket. The strength of the interaction is typically estimated using scoring functions, which approximate the binding energy.

While direct docking studies specifically on this compound were not extensively detailed in the search results, related studies on 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) and its analogues provide relevant context. 5-MeO-DMT is known to interact with serotonin (B10506) receptors, particularly 5-HT1A and 5-HT2A. biorxiv.orgresearchgate.netnih.gov Computational docking analyses of 5-MeO-tryptamines, including analogues structurally related to this compound, have predicted interactions within the binding pockets of these receptors. nih.govnih.govresearchgate.net

For instance, studies on 5-MeO-DMT analogues targeting the 5-Hydroxytryptamine 1A receptor (5-HT1AR) have utilized techniques like Glide XP docking and Molecular Mechanics - Generalised Born and Surface Area solvation (MM-GBSA) to evaluate binding affinity and free energy. nih.gov Glide XP docking scores for these analogues ranged from -11.41 to -6.53 kcal/mol, with several compounds showing better predicted binding affinity than 5-MeO-DMT itself. nih.gov MM-GBSA calculations provided binding free energy estimates ranging from -63.55 to -35.37 kcal/mol. nih.gov

Another study comparing 5-MeO-DMT and 6-MeO-DMT docking to the 5-HT2AR (PDB: 6WGT) using Schrodinger's Suite reported Glide scores of -8.01 kcal/mol for 5-MeO-DMT and -7.43 kcal/mol for 6-MeO-DMT. nanobioletters.com MM-GBSA binding free energies were -39.20 kcal/mol for 5-MeO-DMT and -52.41 kcal/mol for 6-MeO-DMT, suggesting a potentially stronger binding for the 6-MeO analogue in this specific simulation. nanobioletters.com These studies highlight the application of computational methods to understand the molecular basis of ligand-receptor interactions for 5-MeO-tryptamines, a class that includes this compound.

Table 1: Predicted Binding Affinities and Energies for Selected 5-MeO-Tryptamines to Serotonin Receptors

| Compound | Target Receptor | Docking Score (kcal/mol) | MM-GBSA Binding Free Energy (kcal/mol) | Method | Source |

| 5-MeO-DMT | 5-HT1AR | -7.75 | -41.42 | Glide XP, MM-GBSA | nih.gov |

| Analogues of 5-MeO-DMT | 5-HT1AR | -11.41 to -6.53 | -63.55 to -35.37 | Glide XP, MM-GBSA | nih.gov |

| 5-MeO-DMT | 5-HT2AR | -8.01 | -39.20 | Glide XP, MM-GBSA | nanobioletters.com |

| 6-MeO-DMT | 5-HT2AR | -7.43 | -52.41 | Glide XP, MM-GBSA | nanobioletters.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structure. QSAR models can help identify key molecular features that contribute to the observed activity at target receptors.

While specific QSAR studies focused solely on this compound analogues were not prominently featured in the search results, research on the structure-activity relationships (SAR) of 5-MeO-tryptamines provides a foundation for understanding how structural modifications influence activity within this class of compounds. nih.govnih.govresearchgate.netub.edunih.gov These studies investigate how variations in the side chain and indole (B1671886) ring of 5-MeO-tryptamines affect their binding affinity and functional activity at serotonin receptors like 5-HT1A and 5-HT2A. nih.govnih.gov

For instance, studies have shown that the molecular size of the amino group in amino-substituted 5-MeO-tryptamines can significantly influence their affinity for the serotonin transporter (SERT). nih.govnih.gov Additionally, modifications to the amino-terminal have been shown to impact interactions with serotonin receptors and transporters. nih.govub.edu QSAR modeling, building upon such SAR insights, could be applied to a series of this compound analogues to predict how specific structural changes within the MPMI scaffold affect its interaction with biological targets.

In Silico Prediction of Metabolic Pathways and Product Formation

In silico metabolism prediction tools are used to anticipate how a compound is likely to be metabolized in a biological system, such as the human body. These tools employ algorithms based on known metabolic reactions and enzyme specificities to predict potential sites of metabolism and the resulting metabolic products. This is crucial for understanding a compound's pharmacokinetic profile and identifying potential active or toxic metabolites.

General in silico metabolism prediction tools, such as BioTransformer and FAME, are available and can predict metabolic transformations catalyzed by various enzymes, including cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs), which are known to be involved in the metabolism of tryptamines like 5-MeO-DMT. nih.govunivie.ac.atresearchgate.netnih.gov BioTransformer, for example, combines machine learning and rule-based systems to predict metabolism in human tissues and the gut. nih.gov FAME focuses on predicting sites of metabolism for both phase 1 and phase 2 metabolic enzymes. univie.ac.at

Studies on the metabolism of 5-MeO-DMT, a closely related compound, indicate that its primary metabolic route is oxidative deamination by monoamine oxidase-A (MAO-A) to form 5-methoxyindoleacetic acid. researchgate.netnih.gov Cytochrome P-450 2D6 (CYP2D6) is also involved to a lesser extent, O-demethylating 5-MeO-DMT to bufotenine (B1668041). nih.gov Given the structural similarity between this compound and 5-MeO-DMT, in silico tools would likely predict similar metabolic transformations for this compound, including potential deamination and O-demethylation. researchgate.netnih.gov

Predicting metabolic pathways in silico involves identifying the most probable sites where enzymes will act on the molecule. Tools like MetaSite utilize algorithms to predict these sites based on the molecule's structure and the known specificities of metabolic enzymes, such as various CYP isoforms. researchgate.net Applying such tools to this compound would provide predictions on the most likely points of enzymatic attack, helping to anticipate the structures of its primary metabolites.

Table 2: Predicted Metabolic Transformations for 5-MeO-Tryptamines (Based on 5-MeO-DMT Metabolism)

| Transformation | Enzyme Involved(s) | Predicted Product(s) | Relevance to this compound (In Silico Prediction) | Source |

| Oxidative Deamination | MAO-A | 5-Methoxyindoleacetic acid | Likely | researchgate.netnih.gov |

| O-Demethylation | CYP2D6 | Bufotenine (for 5-MeO-DMT) | Possible (resulting in a hydroxyl group) | nih.gov |

| Phase II Conjugation | UGTs, SULTs, GSTs | Glucuronides, Sulfates | Possible (depending on functional groups) | researchgate.netmdpi.com |

Note: Predictions for this compound are based on known metabolic pathways of structurally related compounds like 5-MeO-DMT and the capabilities of in silico tools.

Q & A

Basic Research Questions

Q. What is the synthesis history and structural characterization of 5-MeO-MPMI?

- Methodological Answer : The compound was first synthesized in 1992 by JE Macor’s team using tryptamine derivatization techniques. Structural characterization involved nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the α,N-trimethylene substitution and methoxy group placement. Later studies by David Nichols’ group (late 1990s) refined synthesis protocols, emphasizing purity validation via high-performance liquid chromatography (HPLC) . For reproducibility, researchers must document reaction conditions (solvents, catalysts) and provide spectral data in supplementary materials, as per journal guidelines for novel compounds .

Q. How does the enantiomeric configuration of this compound influence its pharmacological activity?

- Methodological Answer : Only the (R)-enantiomer exhibits psychedelic activity, as shown in receptor-binding assays using transfected HEK-293 cells expressing 5-HT₂A receptors. To isolate enantiomers, chiral chromatography (e.g., using amylose-based columns) is critical. Activity validation requires dose-response curves in animal models (e.g., head-twitch response in mice) with rigorous controls (vehicle and positive controls like DOI) . Researchers should report enantiomeric excess (EE) and optical rotation values to ensure stereochemical integrity .

Q. What in vivo models have been used to assess the psychedelic effects of this compound?

- Methodological Answer : Rodent models, such as the drug discrimination paradigm and locomotor activity assays, are standard. For example, in drug discrimination studies, rats trained to recognize DOI or LSD were tested with this compound to assess cross-generalization. Methodological rigor includes blinding experimenters to dose groups and using automated tracking software to minimize observer bias. Data should be analyzed via ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to compare the potency of this compound with other serotonergic psychedelics?

- Methodological Answer : Standardized receptor affinity assays (e.g., radioligand displacement studies using ³H-ketanserin for 5-HT₂A) must control for batch-to-batch variability in compound purity. In vivo comparisons require dose-equivalent adjustments based on pharmacokinetic parameters (e.g., bioavailability, half-life). For cross-study validity, use reference compounds (e.g., DOI, psilocin) in the same experimental setup. Conflicting potency data should be resolved through meta-analysis of raw datasets, accounting for species/strain differences and administration routes .

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or cell line variability. To address this, replicate studies using harmonized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines). Include positive controls in each assay batch and validate results with orthogonal methods (e.g., functional assays measuring calcium flux). Data normalization to internal standards and open-access sharing of raw datasets enhance reproducibility .

Q. What strategies are recommended for ensuring reproducibility in the synthesis and characterization of this compound enantiomers?

- Methodological Answer : Enantioselective synthesis should follow asymmetric catalysis or enzymatic resolution methods, with detailed reporting of yields and EE values. Characterization must include chiral HPLC retention times, circular dichroism spectra, and X-ray crystallography (if crystals are obtainable). Purity thresholds (>98% by HPLC) and stability tests (e.g., under light, heat) are essential. Journals require full experimental details in supplementary materials to enable replication .

Data Contradiction and Ethical Analysis

Q. How should researchers address ethical challenges in animal studies investigating this compound’s psychedelic effects?

- Methodological Answer : Follow ARRIVE guidelines for humane endpoints (e.g., maximum distress thresholds in behavioral tests). Use non-invasive monitoring (e.g., video tracking) to minimize handling stress. Ethical review boards must approve protocols, emphasizing the 3Rs (Replacement, Reduction, Refinement). For translational relevance, balance mechanistic insights (e.g., receptor knockout models) with ethical constraints on prolonged exposure studies .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound studies?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify EC₅₀ values. For behavioral data with high variability, mixed-effects models account for individual animal differences. Power analysis during experimental design ensures adequate sample sizes. Open-source tools like R or Python’s SciPy package enable transparent data processing and visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.